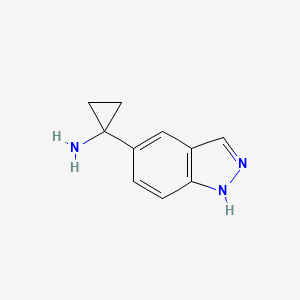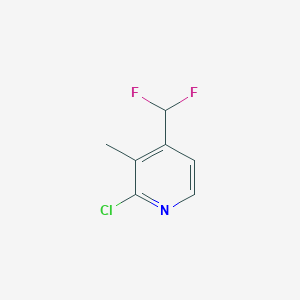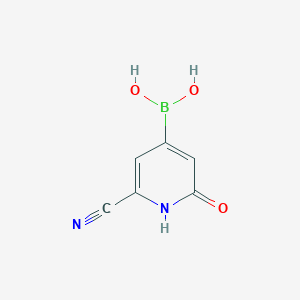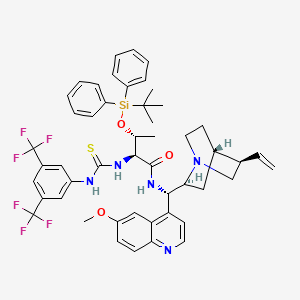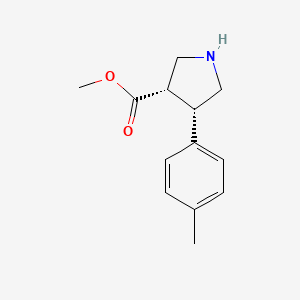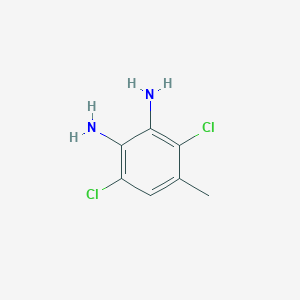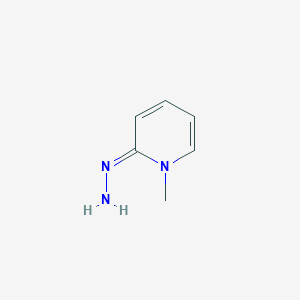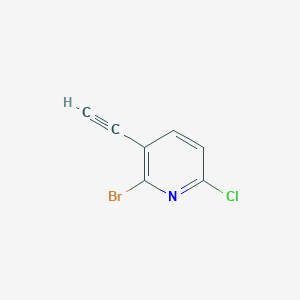
N-(6-Chloropyridazin-3-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Chloropyridazin-3-yl)formamide is an organic compound characterized by the presence of a chloropyridazine ring attached to a formamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloropyridazin-3-yl)formamide typically involves the reaction of 6-chloropyridazine with formamide under controlled conditions. One common method includes:
Starting Materials: 6-Chloropyridazine and formamide.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a base (e.g., sodium hydroxide), at elevated temperatures (around 100-150°C).
Procedure: The 6-chloropyridazine is dissolved in an appropriate solvent (e.g., ethanol), and formamide is added slowly. The mixture is then heated under reflux for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Chloropyridazin-3-yl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The formamide group can be oxidized to formic acid derivatives or reduced to amine derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide).
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include N-(6-aminopyridazin-3-yl)formamide or N-(6-thiolpyridazin-3-yl)formamide.
Oxidation Products: Formic acid derivatives.
Reduction Products: Amine derivatives.
Applications De Recherche Scientifique
N-(6-Chloropyridazin-3-yl)formamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which N-(6-Chloropyridazin-3-yl)formamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways involved can vary based on the specific application and target.
Comparaison Avec Des Composés Similaires
N-(6-Chloropyridazin-3-yl)formamide can be compared with other similar compounds, such as:
N-(6-Methylpyridazin-3-yl)formamide: Similar structure but with a methyl group instead of chlorine, leading to different reactivity and applications.
N-(6-Bromopyridazin-3-yl)formamide:
N-(6-Fluoropyridazin-3-yl)formamide: Fluorine substitution provides different electronic effects, influencing the compound’s behavior in reactions.
The uniqueness of this compound lies in its specific chlorine substitution, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C5H4ClN3O |
|---|---|
Poids moléculaire |
157.56 g/mol |
Nom IUPAC |
N-(6-chloropyridazin-3-yl)formamide |
InChI |
InChI=1S/C5H4ClN3O/c6-4-1-2-5(7-3-10)9-8-4/h1-3H,(H,7,9,10) |
Clé InChI |
HGOVEVHLUZPJQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NN=C1NC=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


